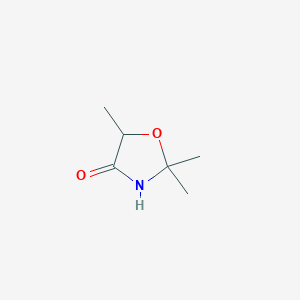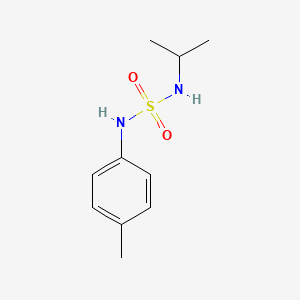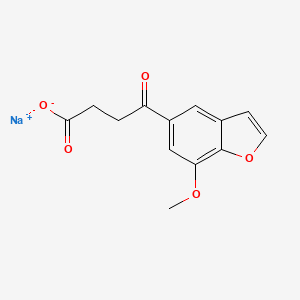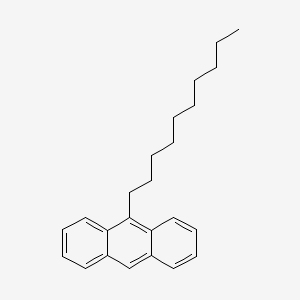
9-Decylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Decylanthracene is an organic compound with the molecular formula C24H30. It is a derivative of anthracene, where a decyl group is attached to the ninth carbon of the anthracene ring. This compound is known for its photophysical properties and has been studied for various applications, including its use in optical storage devices .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-decylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + \text{C}{10}\text{H}{21}\text{Cl} \rightarrow \text{C}{24}\text{H}{30} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 9-Decylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
9-Decylanthracene has been extensively studied for its photophysical properties. Some key applications include:
Optical Storage: It has been used in high-density 3D optical storage devices due to its ability to form photodimers.
Organic Light Emitting Diodes (OLEDs): Its derivatives are used in OLEDs for blue light emission.
Photon Upconversion: It is utilized in triplet–triplet annihilation photon upconversion systems.
作用機序
The mechanism of action of 9-decylanthracene in its applications primarily involves its photophysical properties. When exposed to light, it can undergo photodimerization, forming dimers that can revert to monomers upon exposure to specific wavelengths of light. This reversible photoreaction is crucial for its use in optical storage devices .
類似化合物との比較
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
9-Decyloxyanthracene: Similar to 9-decylanthracene but with an oxygen atom in the decyl chain, affecting its photophysical properties.
9-Methoxyanthracene: Another derivative with different substituents affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific decyl substitution, which imparts distinct photophysical properties, making it suitable for specialized applications such as high-density optical storage and OLEDs.
特性
CAS番号 |
76881-11-3 |
|---|---|
分子式 |
C24H30 |
分子量 |
318.5 g/mol |
IUPAC名 |
9-decylanthracene |
InChI |
InChI=1S/C24H30/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-10-14-20(22)19-21-15-11-13-17-23(21)24/h10-17,19H,2-9,18H2,1H3 |
InChIキー |
QDYQFGPPJYKEMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)

![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
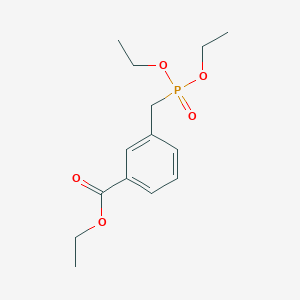
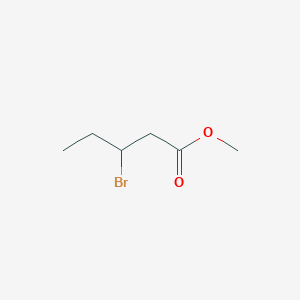

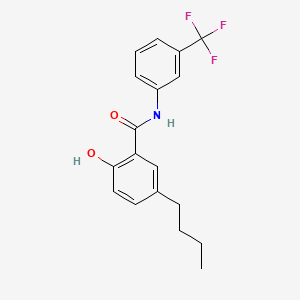
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
